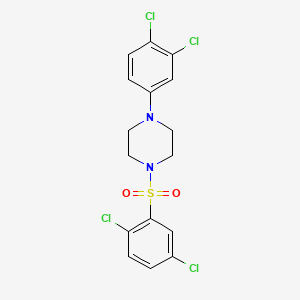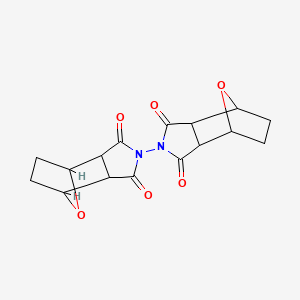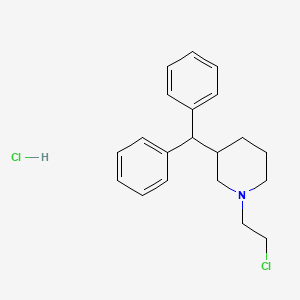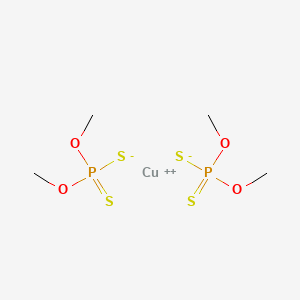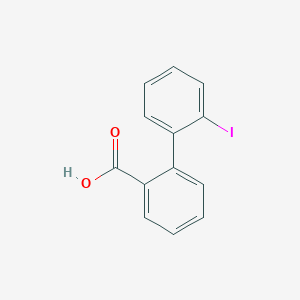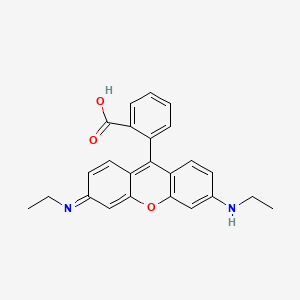
N,N'-Diethylrhodamine-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diethylrhodamine is a derivative of rhodamine, a family of dyes known for their fluorescent properties. These compounds are widely used in various scientific fields due to their ability to absorb and emit light at specific wavelengths. N,N’-Diethylrhodamine, in particular, is valued for its stability and high quantum yield, making it a popular choice for applications in fluorescence microscopy, flow cytometry, and other imaging techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethylrhodamine typically involves the alkylation of rhodamine B with diethylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The process can be summarized as follows:
- Dissolve rhodamine B in ethanol.
- Add diethylamine to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding water.
- Filter and purify the product using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diethylrhodamine may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification processes such as chromatography and crystallization are optimized to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diethylrhodamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the structure of N,N’-Diethylrhodamine, leading to changes in its fluorescent properties.
Substitution: The ethyl groups can be substituted with other functional groups, altering the compound’s chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are carried out in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Diethylrhodamine derivatives with altered fluorescent properties, while substitution reactions can produce a wide range of functionalized rhodamine compounds.
Applications De Recherche Scientifique
N,N’-Diethylrhodamine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of sensors and other devices that rely on fluorescent properties.
Mécanisme D'action
The mechanism by which N,N’-Diethylrhodamine exerts its effects is primarily based on its ability to absorb and emit light. When exposed to light of a specific wavelength, the compound absorbs energy and transitions to an excited state. It then emits light as it returns to its ground state, producing fluorescence. This property is exploited in various imaging and diagnostic techniques to visualize and quantify biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodamine B: A parent compound of N,N’-Diethylrhodamine, known for its strong fluorescence and wide range of applications.
Rhodamine 6G: Another derivative with similar fluorescent properties, often used in laser applications.
Tetramethylrhodamine: A compound with four methyl groups, providing different chemical and physical properties compared to N,N’-Diethylrhodamine.
Uniqueness
N,N’-Diethylrhodamine is unique due to its high stability and quantum yield, making it particularly suitable for applications requiring long-term fluorescence and high sensitivity. Its ability to undergo various chemical modifications also allows for the development of tailored probes and sensors for specific applications.
Propriétés
Numéro CAS |
25794-80-3 |
|---|---|
Formule moléculaire |
C24H22N2O3 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C24H22N2O3/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h5-14,25H,3-4H2,1-2H3,(H,27,28) |
Clé InChI |
YFZYSLYYVLMMKI-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)

![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)


